Synthesis Efficiency and Purity: N-Ethylaniline vs. Aniline Starting Material
Synthesis of N-(2-Cyanoethyl)-N-ethylaniline (target) via the reaction of N-ethylaniline with acrylonitrile catalyzed by anhydrous AlCl₃ achieves a conversion rate of 98.5% and a yield over 97% under optimized conditions (10% catalyst by weight, 80°C, 6-8 hours) [1]. In contrast, the synthesis of the comparator N-(2-cyanoethyl)aniline from aniline and acrylonitrile, also catalyzed by AlCl₃ but in an aqueous medium, requires a longer reaction time of 24 hours to achieve a yield of 96% and a purity of 96% [2].
| Evidence Dimension | Synthetic Efficiency (Conversion/Yield) and Purity |
|---|---|
| Target Compound Data | 98.5% conversion, >97% yield [1] |
| Comparator Or Baseline | N-(2-Cyanoethyl)aniline (CAS 1075-76-9): 96% yield, 96% purity [2] |
| Quantified Difference | Reaction time reduced by >66% (from 24h to 6-8h) with marginally higher yield and purity for the target compound. |
| Conditions | Target: N-ethylaniline + acrylonitrile, 10 wt% anhydrous AlCl₃, 80°C, 6-8h. Comparator: aniline + acrylonitrile, 7 wt% AlCl₃, water medium, 75-80°C, 24h. |
Why This Matters
Procurement of N-(2-Cyanoethyl)-N-ethylaniline is underpinned by a more efficient and productive synthetic route, suggesting better scalability, lower cost-in-use, and higher intrinsic purity for industrial applications.
- [1] 谭晓燕, 赵莹, 杨志, 胡常伟. 无水AlCl3催化合成N-乙基-N氰乙基苯胺的研究. 化学研究与应用, 2006, 18(2): 148-151. View Source
- [2] 龚建良, 李姣娟, 赵莹, 杨志. N-氰乙基苯胺的合成研究. 染料与染色, 2004, 41(6): 371-372. View Source
